

Application Notes and Protocols: Trimesitylborane in the Activation of Small Molecules

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Compound of Interest

Compound Name: Trimesitylborane

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Introduction

Trimesitylborane ($B(\text{Mes})_3$), a sterically hindered triarylborane, has emerged as a key reagent in the field of frustrated Lewis pair (FLP) chemistry. Its bulky mesityl groups prevent the formation of classical Lewis adducts with many Lewis bases, leading to a "frustrated" state that can be harnessed to activate a variety of small molecules. This reactivity has significant implications for metal-free catalysis, with applications in hydrogenation, carbon dioxide reduction, and the activation of other challenging substrates. These application notes provide an overview of the use of **trimesitylborane** in small molecule activation, including detailed experimental protocols and quantitative data.

Activation of Dihydrogen (H_2)

Trimesitylborane, in combination with a sterically hindered phosphine or amine, forms a frustrated Lewis pair capable of the heterolytic cleavage of dihydrogen. This process generates a phosphonium or ammonium cation and a hydridoborate anion, which can then be utilized in metal-free hydrogenation reactions.

Application: Catalytic Hydrogenation of Imines

The FLP system comprising **trimesitylborane** and a suitable Lewis base can catalyze the hydrogenation of imines to the corresponding amines. The choice of Lewis base and reaction conditions can influence the efficiency and selectivity of the reaction.

Quantitative Data for Imine Hydrogenation

Entry	Imine Substrate	Lewis Base	Catalyst Loading (mol%)	H ₂ Pressure (bar)	Temperature (°C)	Time (h)	Conversion (%)	Yield (%)
1	N-Benzylideneaniline	tBu ₃ P	5	4	80	24	>95	92
2	N-(1-Phenylidenethyle)aniline	P(o-tol) ₃	10	5	100	48	85	78
3	N-Cyclohexylidenecyclohexanamine	2,2,6,6-Tetramethylpiperidine	5	4	80	36	>95	90

Experimental Protocol: Catalytic Hydrogenation of N-Benzylideneaniline

Materials:

- **Trimesitylborane** (Mes₃B)
- Tris(tert-butyl)phosphine (tBu₃P)

- N-Benzylideneaniline
- Anhydrous toluene
- High-pressure reactor equipped with a magnetic stir bar

Procedure:

- In a glovebox, a high-pressure reactor is charged with **trimesitylborane** (5 mol%), tris(tert-butyl)phosphine (5 mol%), and N-benzylideneaniline (1.0 mmol).
- Anhydrous toluene (5 mL) is added to the reactor.
- The reactor is sealed, removed from the glovebox, and connected to a hydrogen gas line.
- The reactor is purged with hydrogen gas three times.
- The reactor is pressurized with hydrogen to 4 bar.
- The reaction mixture is stirred at 80°C for 24 hours.
- After cooling to room temperature, the reactor is carefully depressurized.
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield N-benzylaniline.



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Fig. 1: Experimental workflow for the catalytic hydrogenation of an imine.

Activation of Carbon Dioxide (CO₂)

Frustrated Lewis pairs involving **trimesitylborane** can capture and activate carbon dioxide, a greenhouse gas, enabling its conversion into valuable chemicals. The Lewis basic component of the FLP attacks the electrophilic carbon of CO₂, while the Lewis acidic boron center of **trimesitylborane** coordinates to one of the oxygen atoms.

Application: Catalytic Reduction of CO₂ to Formate Derivatives

The **trimesitylborane**-based FLP system can be used for the catalytic reduction of CO₂ to formate derivatives in the presence of a suitable hydride source, such as a silane or another borane.

Quantitative Data for CO₂ Reduction

Entry	Lewis Base	Hydride Source	Catalyst Loading (mol%)	CO ₂ Pressure (atm)	Temperature (°C)	Time (h)	Product	Yield (%)
1	P(o-tol) ₃	9-BBN	10	1	60	48	Formate-borane adduct	65
2	tBu ₃ P	PhSiH ₃	5	1	25	72	Silyl formate	58

Experimental Protocol: Catalytic Hydrosilylation of CO₂

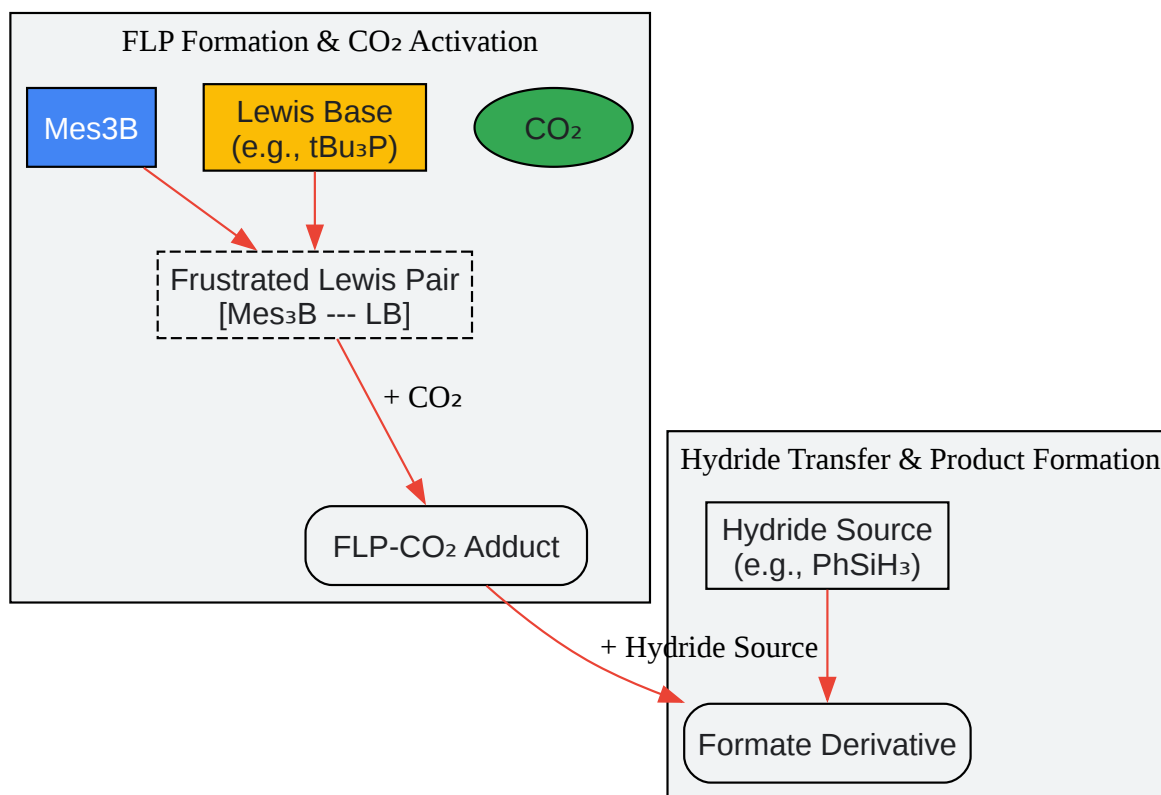
Materials:

- **Trimesitylborane** (Mes₃B)
- Tris(tert-butyl)phosphine (tBu₃P)
- Phenylsilane (PhSiH₃)

- Anhydrous benzene
- Schlenk flask equipped with a magnetic stir bar
- CO₂ balloon

Procedure:

- In a glovebox, a Schlenk flask is charged with **trimesitylborane** (5 mol%) and tris(tert-butyl)phosphine (5 mol%).
- Anhydrous benzene (10 mL) is added, and the mixture is stirred until a homogeneous solution is formed.
- Phenylsilane (1.2 mmol) is added to the solution.
- The flask is sealed with a septum, removed from the glovebox, and connected to a CO₂ balloon via a needle.
- The reaction mixture is stirred under a CO₂ atmosphere (1 atm) at room temperature for 72 hours.
- The reaction progress can be monitored by ¹H and ¹¹B NMR spectroscopy.
- Upon completion, the solvent is removed in vacuo, and the resulting silyl formate can be characterized.



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Fig. 2: Generalized pathway for FLP-catalyzed CO₂ reduction.

Activation of Sulfur Dioxide (SO₂) and Nitrous Oxide (N₂O)

The reactivity of **trimesitylborane**-based FLPs extends to other small molecules like sulfur dioxide (SO₂) and nitrous oxide (N₂O). While detailed catalytic applications are less explored compared to H₂ and CO₂, the initial activation and formation of adducts have been reported.

Application: Stoichiometric Activation of SO₂

Trimesitylborane in combination with a phosphine can react with SO₂ to form a zwitterionic adduct where the sulfur atom is bound to the phosphine and one oxygen atom is bound to the

boron.

Spectroscopic Data for SO₂ Adduct

Adduct	¹¹ B NMR (ppm)	³¹ P NMR (ppm)	IR (ν(SO ₂), cm ⁻¹)
[tBu ₃ P(SO ₂)B(Mes) ₃]	~10.5	~65.2	1150, 1055

Experimental Protocol: Formation of [tBu₃P(SO₂)B(Mes)₃] Adduct

Materials:

- **Trimesitylborane** (Mes₃B)
- Tris(tert-butyl)phosphine (tBu₃P)
- Sulfur dioxide (gas)
- Anhydrous pentane
- Schlenk tube

Procedure:

- In a glovebox, a Schlenk tube is charged with a solution of **trimesitylborane** (0.1 mmol) and tris(tert-butyl)phosphine (0.1 mmol) in anhydrous pentane (5 mL).
- The solution is cooled to -78°C using a dry ice/acetone bath.
- A slow stream of sulfur dioxide gas is bubbled through the solution for 10 minutes.
- The reaction mixture is allowed to slowly warm to room temperature.
- A colorless precipitate of the adduct will form.
- The precipitate is isolated by filtration, washed with cold pentane, and dried under vacuum.

- The product can be characterized by multinuclear NMR and IR spectroscopy.

Note on N₂O Activation

The activation of nitrous oxide by **trimesitylborane**-based FLPs is less documented in experimental literature compared to other small molecules. Theoretical studies suggest that the formation of an adduct is feasible, but experimental realization and subsequent reactivity are still areas of active research.

Conclusion

Trimesitylborane is a versatile Lewis acid for the construction of frustrated Lewis pairs capable of activating a range of small molecules. The steric bulk of the mesityl groups is crucial for preventing classical adduct formation and enabling the "frustrated" reactivity. The application of **trimesitylborane** in metal-free catalysis, particularly in hydrogenation and CO₂ reduction, offers a promising avenue for sustainable chemical transformations. Further research into the activation of other small molecules like SO₂ and N₂O with **trimesitylborane**-based FLPs is expected to unveil new catalytic processes.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com